molecular formula C15H15F2NO2 B3033408 2-{[(2,5-Difluorophenyl)amino]methyl}-6-ethoxyphenol CAS No. 1019559-90-0

2-{[(2,5-Difluorophenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B3033408
CAS No.: 1019559-90-0
M. Wt: 279.28 g/mol
InChI Key: KGFBSVFRZXQCEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Difluorophenyl)amino]methyl}-6-ethoxyphenol typically involves organic synthesis reactions using various reagents and conditions. One common method includes the reaction of 2,5-difluoroaniline with formaldehyde and 6-ethoxyphenol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Difluorophenyl)amino]methyl}-6-ethoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(2,5-Difluorophenyl)amino]methyl}-6-ethoxyphenol has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Difluorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the difluorophenyl and ethoxyphenol groups, which can form hydrogen bonds and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,6-Difluorophenyl)amino]methyl}-6-ethoxyphenol
  • 2-{[(2,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol
  • 2-{[(2,5-Difluorophenyl)amino]methyl}-4-ethoxyphenol

Uniqueness

2-{[(2,5-Difluorophenyl)amino]methyl}-6-ethoxyphenol is unique due to its specific substitution pattern on the phenyl ring and the presence of both difluorophenyl and ethoxyphenol groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[(2,5-difluoroanilino)methyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(16)6-7-12(13)17/h3-8,18-19H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFBSVFRZXQCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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